3-(Piperidin-1-ylmethyl)pyridine is a heterocyclic compound that combines elements of both piperidine and pyridine, two significant classes of nitrogen-containing organic compounds. The molecular formula for this compound is , indicating the presence of both a piperidine ring and a pyridine ring in its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting neurological disorders and other therapeutic areas.
3-(Piperidin-1-ylmethyl)pyridine falls under the classification of organic compounds, specifically as a substituted pyridine derivative. Pyridines are known for their aromatic properties and basicity due to the nitrogen atom in the ring, while piperidines are saturated cyclic amines that contribute to the compound's pharmacological profile.
The synthesis of 3-(Piperidin-1-ylmethyl)pyridine typically involves several steps that include:
The specific reaction conditions may vary based on the reagents used. For example, palladium catalysts may be employed to facilitate cross-coupling reactions, while base conditions are typically required for alkylation processes.
The molecular structure of 3-(Piperidin-1-ylmethyl)pyridine can be represented by its InChI code: InChI=1S/C12H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2
. This structure reveals a piperidine ring connected to a pyridine ring via a methylene bridge.
The molecular weight of 3-(Piperidin-1-ylmethyl)pyridine is approximately 192.27 g/mol. The presence of both nitrogen atoms contributes to its basicity and potential biological activity.
3-(Piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium catalysts for reduction processes.
The mechanism of action for 3-(Piperidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets in biological systems. It is believed to bind to neurotransmitter receptors, enzymes, or ion channels due to the structural features provided by both the piperidine and pyridine moieties. This binding modulates their activity, leading to various physiological effects that are being explored in pharmacological research .
The physical properties of 3-(Piperidin-1-ylmethyl)pyridine include:
Key chemical properties include:
Relevant data indicate that this compound exhibits basicity due to the nitrogen atoms in both rings, which can participate in protonation reactions .
3-(Piperidin-1-ylmethyl)pyridine has several scientific applications:
Piperidine and pyridine represent privileged heterocyclic scaffolds in drug design due to their versatile pharmacological profiles and prevalence in bioactive molecules. Pyridine, a six-membered aromatic ring with one nitrogen atom, features in approximately 14% of FDA-approved nitrogen-containing heterocyclic drugs. Notable examples include the antitubercular agent isoniazid, the anti-inflammatory piroxicam, and the Alzheimer’s therapy tacrine [1]. Its significance stems from:
Piperidine, a saturated six-membered heterocycle with a secondary amine, contributes to approximately 20 drug classes, including anticancer agents, antipsychotics, and analgesics. Its conformational flexibility enables optimal binding pocket interactions. Key attributes include:
Table 1: Therapeutic Applications of Pyridine and Piperidine Motifs in Approved Drugs
Motif | Therapeutic Category | Example Drugs | Primary Target | |
---|---|---|---|---|
Pyridine | Anticancer | Crizotinib, Abiraterone | ROS1 kinase, CYP17A1 | |
Pyridine | Antibacterial | Isoniazid, Ciclopirox | Enoyl-ACP reductase, Lanosterol 14-α demethylase | |
Piperidine | Antipsychotic | Haloperidol, Risperidone | Dopamine D₂ receptor | |
Piperidine | Anticancer | Ceritinib, Ibrutinib | ALK kinase, Bruton’s tyrosine kinase | |
Hybrid | Neuroprotective | Donepezil analogs | Acetylcholinesterase, NMDA receptors | [1] [6] [7] |
The 3-(piperidin-1-ylmethyl)pyridine scaffold combines pyridine’s aromatic character with piperidine’s aliphatic flexibility via a methylene linker. This hybridization confers distinct advantages:
Mechanistically, this scaffold enables dual-target engagement. In neuroprotective agents, pyridine modulates glutamate receptors, while piperidine inhibits acetylcholinesterase, amplifying efficacy against neurodegenerative pathways [9].
Current research focuses on three primary areas:
Table 2: Key Knowledge Gaps and Research Priorities
Domain | Unresolved Questions | Current Limitations |
---|---|---|
Target engagement | Structure-activity relationships for GluN2B-subtype NMDA receptors | Lack of crystallographic complexes with piperidine-pyridine hybrids |
Selectivity | Mitigation of off-target monoamine oxidase (MAO) inhibition | MAO-A/B inhibition observed in early analogs (>160× selectivity required) [6] |
Pharmacokinetics | Blood-brain barrier permeability for CNS applications | Limited in vivo absorption/distribution data |
Scaffold diversity | Impact of piperidine N-substitution on anticancer efficacy | Most derivatives retain unmodified piperidine [7] |
Critical gaps include the absence of in vivo efficacy studies, limited exploration of N-functionalized piperidine variants, and insufficient mechanistic data for non-LSD1 targets. The scaffold’s potential against tuberculosis, indicated by structural similarity to imidazo[1,2-a]pyridine antimycobacterials, remains unexplored [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2